REACTION_CXSMILES
|
C([O:3][C:4](=[O:11])[CH:5]([O:7][CH2:8][CH:9]=[CH2:10])[CH3:6])C.[OH-].[Na+]>O>[CH2:8]([O:7][CH:5]([CH3:6])[C:4]([OH:11])=[O:3])[CH:9]=[CH2:10] |f:1.2|
|
Name
|
|
Quantity
|
147.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)OCC=C)=O
|
Name
|
|
Quantity
|
44.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by agitating the mixture for about 5 to 6 hours while the reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at about 60° C.
|
Type
|
EXTRACTION
|
Details
|
dropwise adding conc. hydrochloric acid (90 ml) under ice cooling, extracting the resulting deposited oily substance with isopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over MgSO4
|
Type
|
DISTILLATION
|
Details
|
vacuum distillation
|
Reaction Time |
5.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |